molecular formula C11H19NO4 · C12H23N B613724 Boc-D-Cyclopropylalanine-DCHA CAS No. 89483-09-0

Boc-D-Cyclopropylalanine-DCHA

Cat. No. B613724
CAS RN: 89483-09-0
M. Wt: 410.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Cyclopropylalanine-DCHA (Boc-D-CPA-DCHA) is an important building block in peptide synthesis and a key component in the development of peptide-based drugs. Boc-D-CPA-DCHA is a protected amino acid, which is synthesized from the corresponding protected amino acid L-cyclohexylalanine (L-CPA). Boc-D-CPA-DCHA is a versatile reagent for peptide synthesis due to its high reactivity and stability. It is used in the synthesis of peptides with a wide range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory activities.

Mechanism of Action

Boc-D-CPA-DCHA is a protected amino acid, which is synthesized from the corresponding protected amino acid L-cyclohexylalanine (Boc-D-Cyclopropylalanine-DCHA). Boc-D-CPA-DCHA is a versatile reagent for peptide synthesis due to its high reactivity and stability. It is used in the synthesis of peptides with a wide range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory activities. Boc-D-CPA-DCHA is also used in the synthesis of peptides for use in the diagnosis and treatment of diseases such as cancer, diabetes, and HIV/AIDS.
Biochemical and Physiological Effects
Boc-D-CPA-DCHA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that Boc-D-CPA-DCHA has antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and immunomodulatory effects, as well as anti-tumor activity. In addition, Boc-D-CPA-DCHA has been shown to have a protective effect against oxidative stress and to increase the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone.

Advantages and Limitations for Lab Experiments

The main advantage of using Boc-D-CPA-DCHA in peptide synthesis is its high reactivity and stability. It is also relatively inexpensive and easy to obtain. The main limitation is that the reaction of Boc-D-Cyclopropylalanine-DCHA with a Boc-protected amino acid is relatively slow, and the reaction is not always complete. In addition, the reaction requires careful monitoring and control to ensure that the desired product is obtained.

Future Directions

Future research on Boc-D-CPA-DCHA could focus on the development of new and improved methods for the synthesis of peptides using Boc-D-CPA-DCHA. In addition, further research could focus on the development of new and improved peptides with enhanced biological activities, such as antimicrobial, anti-inflammatory, and immunomodulatory activities. Furthermore, research could focus on the development of new and improved peptides for use in the diagnosis and treatment of diseases such as cancer, diabetes, and HIV/AIDS. Finally, research could focus on the development of new and improved peptides with potential applications in biotechnology, such as in the production of therapeutic proteins and enzymes.

Synthesis Methods

Boc-D-CPA-DCHA is synthesized from the corresponding protected amino acid L-cyclohexylalanine (Boc-D-Cyclopropylalanine-DCHA). The synthesis involves the reaction of Boc-D-Cyclopropylalanine-DCHA with a Boc-protected amino acid, followed by the addition of a dehydrochlorinase (DCHA) enzyme. The reaction is carried out in aqueous solution at a temperature of 30-40°C. The reaction is complete in about 30 minutes and yields a product with a purity of >95%.

Scientific Research Applications

Boc-D-CPA-DCHA is widely used in peptide synthesis for the development of peptide-based drugs. It is also used in the synthesis of peptides with a wide range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory activities. Boc-D-CPA-DCHA is also used in the synthesis of peptides for use in the diagnosis and treatment of diseases such as cancer, diabetes, and HIV/AIDS. In addition, Boc-D-CPA-DCHA is used in the synthesis of peptides with potential applications in biotechnology, such as in the production of therapeutic proteins and enzymes.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQINYDUVLDJIAC-NIFFTEIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Cyclopropylalanine-DCHA

CAS RN

89483-09-0
Record name Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89483-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.